4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride
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Overview
Description
®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a hydroxyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Benzoic Acid Coupling: The benzoic acid moiety is introduced via a coupling reaction, such as a Friedel-Crafts acylation, using benzoic acid and an appropriate acylating agent.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol or further to a benzylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or benzylamines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzoic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE: The enantiomer of the compound with similar properties but different stereochemistry.
4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID: The free acid form without the hydrochloride salt.
4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID METHYL ESTER: The methyl ester derivative with different solubility and reactivity.
Uniqueness
®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or other derivatives. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16;/h1-4,11,14H,5-8H2,(H,15,16);1H |
InChI Key |
BNNDWJCVRUZFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
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